molecular formula C14H10O3 B6377584 6-(4-Formylphenyl)-2-formylphenol CAS No. 1261985-17-4

6-(4-Formylphenyl)-2-formylphenol

Cat. No.: B6377584
CAS No.: 1261985-17-4
M. Wt: 226.23 g/mol
InChI Key: SGMZRJGGAJBRBN-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar formylation reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-(4-Carboxyphenyl)-2-carboxyphenol.

    Reduction: 6-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Formylphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as covalent organic frameworks and other functionalized polymers.

Mechanism of Action

The mechanism of action of 6-(4-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block for more complex molecules. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenol: Lacks the additional formyl group, making it less reactive in certain transformations.

    2,4-Diformylphenol: Similar structure but with both formyl groups on the same aromatic ring, leading to different reactivity and applications.

    6-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol: A reduced form of 6-(4-Formylphenyl)-2-formylphenol, with hydroxymethyl groups instead of formyl groups.

Uniqueness

This compound is unique due to the presence of both formyl and phenolic hydroxyl groups, providing a versatile platform for various chemical reactions and applications. Its dual formyl groups allow for multiple functionalizations, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

3-(4-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMZRJGGAJBRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685054
Record name 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-17-4
Record name 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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